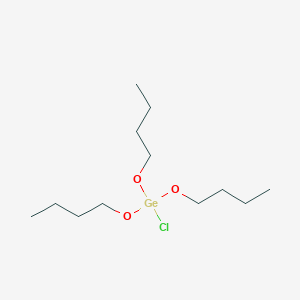![molecular formula C12H11N3O2 B14371450 4-[2-(4-Aminophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione CAS No. 90906-60-8](/img/structure/B14371450.png)
4-[2-(4-Aminophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-Aminophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione is a chemical compound with a unique structure that includes both an aminophenyl group and a hydrazinyl group attached to a cyclohexa-diene-dione ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Aminophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione typically involves the reaction of 4-aminophenylhydrazine with cyclohexa-3,5-diene-1,2-dione under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs while ensuring the quality and consistency of the final product. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(4-Aminophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aminophenyl and hydrazinyl groups can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield different quinone derivatives, while substitution reactions can produce a variety of substituted hydrazinyl and aminophenyl compounds .
Wissenschaftliche Forschungsanwendungen
4-[2-(4-Aminophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[2-(4-Aminophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione involves its interaction with specific molecular targets and pathways. The aminophenyl and hydrazinyl groups can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-[2-(4-Aminophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but different substituents, leading to variations in their properties and applications.
Other hydrazinyl compounds: Compounds with hydrazinyl groups attached to different aromatic or aliphatic rings can have different reactivities and uses.
Aminophenyl compounds: Compounds with aminophenyl groups attached to various backbones can exhibit different biological and chemical properties
Eigenschaften
CAS-Nummer |
90906-60-8 |
|---|---|
Molekularformel |
C12H11N3O2 |
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
4-[(4-aminophenyl)diazenyl]benzene-1,2-diol |
InChI |
InChI=1S/C12H11N3O2/c13-8-1-3-9(4-2-8)14-15-10-5-6-11(16)12(17)7-10/h1-7,16-17H,13H2 |
InChI-Schlüssel |
BMZDDHNBYMMDKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)N=NC2=CC(=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





phosphanium iodide](/img/structure/B14371387.png)
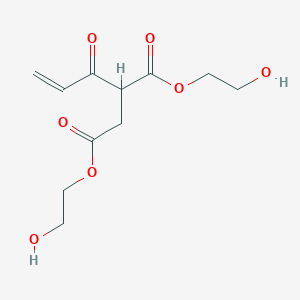

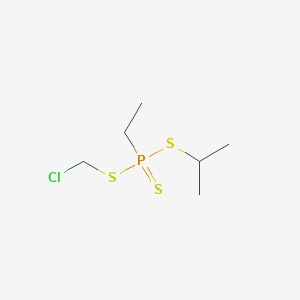
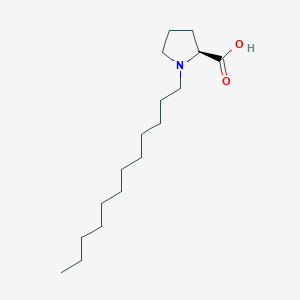
![2-(2-{2-[2-(2,3,4-Tributylphenoxy)ethoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14371425.png)
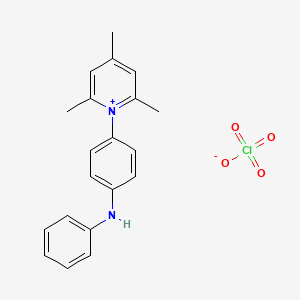
![[4-(2-Ethyl-1-benzofuran-3-carbonyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B14371432.png)

